

An In-depth Technical Guide to Clofencet (CAS No. 129025-54-3)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet, with the Chemical Abstracts Service (CAS) number 129025-54-3, is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male sterility in wheat (Triticum aestivum).[1][2] This allows for the efficient production of hybrid wheat varieties, which can offer significant advantages in terms of yield, disease resistance, and overall vigor.

Clofencet acts by selectively inhibiting pollen development without adversely affecting female fertility, a critical characteristic for a successful CHA.[1] This technical guide provides a comprehensive overview of Clofencet, including its chemical and physical properties, detailed experimental protocols for its use and synthesis, its mechanism of action, and available toxicological data.

Chemical and Physical Properties

Clofencet is a pyridazinone derivative with the IUPAC name 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid.[3] It is also known by other identifiers such as SC1158 and SQ-1. A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Reference
CAS Number	129025-54-3	[3]
Molecular Formula	C13H11CIN2O3	
Molecular Weight	278.69 g/mol	•
Appearance	Solid fawn-colored powder	•
Melting Point	269 °C (decomposes)	
Water Solubility	>552,000 mg/L (distilled water)	
Solubility in Organic Solvents	Methanol: 1.6% (w/v); Acetone: <0.05%; Dichloromethane: <0.04%; Toluene: <0.04%; Ethyl acetate: <0.05%; n-hexane: <0.06%	_
Vapor Pressure	< 1.0 x 10-7 mm Hg at 25 °C	
рКа	2.83	-
Log Kow	-2.2	

Experimental Protocols Induction of Male Sterility in Wheat

The following protocol is based on the methodology described by Parodi and Gaju (2009) for inducing male sterility in wheat using **Clofencet**.

Objective: To induce a high level of male sterility (>95%) in wheat plants for hybrid seed production.

Materials:

- **Clofencet** (formulated as a sprayable solution)
- Wheat plants (cultivars such as Triticum aestivum or Triticum turgidum var. durum)



- Spraying equipment (e.g., backpack sprayer with a fine nozzle)
- Personal Protective Equipment (PPE)

Procedure:

- Plant Growth Stage: Identify the correct developmental stage of the wheat plants for **Clofencet** application. The optimal stages are between Feekes scale 7.5 and 8.5.
- Dosage Preparation: Prepare the Clofencet solution according to the desired application rate. Effective rates range from 3.5 to 6.5 kg of active ingredient per hectare (kg a.i./ha). A dosage of 5.0 kg/ha has been shown to induce 95-100% male sterility in most wheat breeds.
- Application: Apply the Clofencet solution as a foliar spray, ensuring thorough coverage of the plants. The application should be timed to coincide with the pre-meiotic stage of pollen development.
- Evaluation of Male Sterility (MS%):
 - At anthesis, collect spikes from both treated and untreated (control) plants.
 - Isolate individual florets and examine the anthers. Sterile anthers are often smaller,
 shriveled, and do not dehisce to release pollen.
 - To quantify male sterility, bag a number of spikes from the treated female lines before flowering to prevent cross-pollination.
 - After maturity, count the number of grains set in the bagged spikes.
 - Calculate the percentage of male sterility using the following formula: MS (%) = $(1 1)^2$ [Number of seeds in treated plants / Number of seeds in control plants]) x 100

Chemical Synthesis of Clofencet

The following is a summarized protocol for a key step in an alternative synthesis of **Clofencet**, as described by Clark et al. (2004), involving a Lewis acid-catalyzed reaction.

Objective: To synthesize the β -ketoester intermediate (30) in the production of **Clofencet**.



Key Reaction: Lewis acid-catalyzed coupling of ethyl diazoacetate (28) with 4-chlorophenyl hydrazonoacetaldehyde (29).

Materials:

- Ethyl diazoacetate (28)
- 4-chlorophenyl hydrazonoacetaldehyde (29)
- Lewis acid catalyst (e.g., tin(IV) chloride)
- Anhydrous solvent (e.g., dichloromethane)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Dissolve 4-chlorophenyl hydrazonoacetaldehyde (29) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to the desired reaction temperature (e.g., -78 °C).
- Add the Lewis acid catalyst dropwise to the solution.
- Slowly add a solution of ethyl diazoacetate (28) in the anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed for a specified time, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
- Perform a standard aqueous workup to extract the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to obtain the pure β-ketoester (30).



Note: The synthesis is completed through subsequent propionylation, acid-catalyzed cyclization, and saponification.

Mechanism of Action

Clofencet induces male sterility by disrupting the normal developmental processes of pollen within the anther. The primary mode of action is the inhibition of pollen development, leading to pollen abortion. While the precise molecular targets have not been fully elucidated, studies on the effects of the chemically similar hybridizing agent SQ-1 (a synonym for **Clofencet**) provide insights into the cellular and molecular mechanisms.

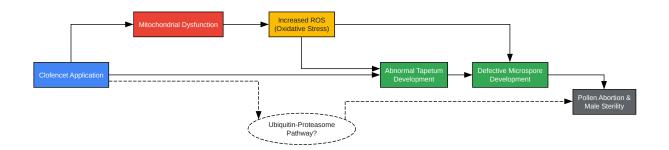
Application of SQ-1 leads to:

- Abnormal Tapetum and Microspore Development: The tapetum, a nutritive cell layer essential for pollen development, shows abnormal morphology and function. This leads to defects in microspore development.
- Oxidative Stress: An increase in reactive oxygen species (ROS) is observed in the anthers
 and flag leaves of treated plants, indicating that oxidative stress is a component of the
 phytotoxic effect leading to sterility.
- Mitochondrial Dysfunction: SQ-1 has been found to inhibit the mitochondrial electron transport chain, which contributes to the increase in ROS.
- DNA Fragmentation: DNA fragmentation has been observed in the anthers of treated plants, a hallmark of programmed cell death (apoptosis).

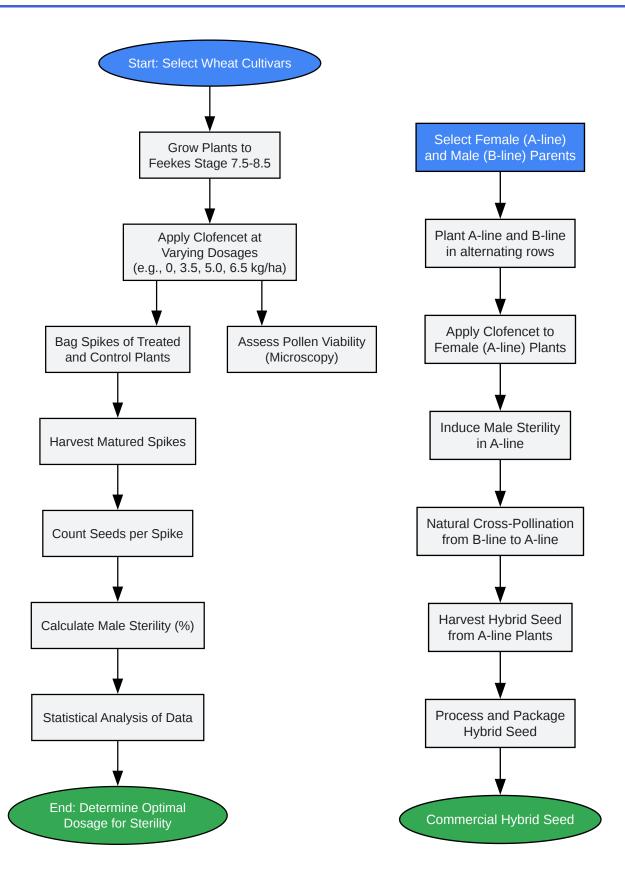
One study has suggested a link between CHA-induced male sterility and the ubiquitinproteasome pathway, indicating that protein degradation pathways may be involved in the response to the chemical agent.

The following diagram illustrates the proposed mechanism of action of **Clofencet** in inducing pollen abortion.









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